Anti-Pneumococcal MIC Superiority of Sanfetrinem Over Oral β-Lactam Comparators
In a head-to-head agar dilution MIC study against 211 U.S. clinical pneumococcal isolates, sanfetrinem (GV 118819X) was the most active oral β-lactam tested. Against penicillin-susceptible strains, sanfetrinem achieved MIC50/MIC90 values of 0.008/0.03 μg/mL. Against penicillin-intermediate strains, values were 0.06/0.5 μg/mL, and against penicillin-resistant strains, 0.5/1.0 μg/mL [1]. Amoxicillin (with or without clavulanate) was the second most-active oral β-lactam but exhibited substantially higher MICs against resistant strains. Loracarbef was inactive against penicillin-intermediate and -resistant strains. When MIC and kill-kinetic data were integrated, sanfetrinem was identified as the most active oral antipneumococcal agent overall [1]. In a separate study against 168 S. pneumoniae isolates, sanfetrinem MIC90 was ≤0.007 mg/L for penicillin-susceptible and 0.5 mg/L for penicillin-resistant strains [2].
| Evidence Dimension | In vitro anti-pneumococcal activity (MIC50/MIC90, μg/mL) |
|---|---|
| Target Compound Data | Sanfetrinem: Pen-S MIC50/90 = 0.008/0.03; Pen-I MIC50/90 = 0.06/0.5; Pen-R MIC50/90 = 0.5/1.0 |
| Comparator Or Baseline | Amoxicillin: Pen-S MIC50/90 = 0.015/0.03; Pen-I MIC50/90 = 0.25/1.0; Pen-R MIC50/90 = 1.0/2.0. Cefdinir: not directly compared in this study but in Tamura et al. (1998) MIC90 for S. pneumoniae = 2 μg/mL vs sanfetrinem MIC90 = 0.125 μg/mL [3]. |
| Quantified Difference | Sanfetrinem MIC90 for Pen-R strains = 1.0 μg/mL vs amoxicillin MIC90 = 2.0 μg/mL (2-fold more potent). For S. pneumoniae overall, sanfetrinem MIC90 = 0.125 μg/mL vs cefdinir MIC90 = 2 μg/mL (16-fold more potent) [3]. |
| Conditions | Agar dilution MIC; Mueller-Hinton agar with 5% sheep blood; 10⁴–10⁵ CFU/spot; 18–24 h incubation at 35–37°C [1]. Broth microdilution per Japanese Society for Chemotherapy guidelines for the Tamura et al. dataset [3]. |
Why This Matters
For procurement targeting respiratory pathogens, sanfetrinem cilexetil offers MIC values against penicillin-resistant pneumococci that are 2- to 16-fold lower than the nearest oral comparators, directly impacting the probability of pharmacodynamic target attainment at standard doses.
- [1] Spangler SK, Jacobs MR, Appelbaum PC. MIC and time-kill studies of antipneumococcal activity of GV 118819X (sanfetrinem) compared with those of other agents. Antimicrob Agents Chemother. 1997 Jan;41(1):148-55. doi: 10.1128/AAC.41.1.148. View Source
- [2] Johnson AP, Warner M, Speller DC. In-vitro activity of sanfetrinem against isolates of Streptococcus pneumoniae and Staphylococcus aureus. J Antimicrob Chemother. 1998 Nov;42(5):643-6. doi: 10.1093/jac/42.5.643. View Source
- [3] Tamura S, Miyazaki S, Tateda K, Ohno A, Ishii Y, Matsumoto T, Furuya N, Yamaguchi K. In vivo antibacterial activities of sanfetrinem cilexetil, a new oral tricyclic antibiotic. Antimicrob Agents Chemother. 1998 Jul;42(7):1858-61. doi: 10.1128/AAC.42.7.1858. View Source
